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Compound of Interest

Compound Name: Tazarotene-13C2,d2

Cat. No.: B15556826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Tazarotene-13C2,d2, an isotopically labeled analog of the therapeutic agent Tazarotene.

This document details a plausible synthetic route, experimental protocols, and expected

analytical data for this compound, which is valuable as an internal standard in pharmacokinetic

and metabolic studies.

Introduction
Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and

photoaging. To facilitate quantitative analysis in biological matrices by mass spectrometry, an

isotopically labeled internal standard is essential for accurate and precise measurements.

Tazarotene-13C2,d2 is a stable isotope-labeled version of Tazarotene, incorporating two

Carbon-13 atoms and two deuterium atoms. This guide outlines a detailed methodology for its

synthesis and characterization.

Synthesis of Tazarotene-13C2,d2
The synthesis of Tazarotene-13C2,d2 can be logically approached by adapting the known

synthesis of unlabeled Tazarotene, which typically involves a Sonogashira coupling reaction.

The key is to introduce the isotopic labels in the appropriate precursors. The proposed

synthetic pathway involves the preparation of two key isotopically labeled intermediates: 4,4-

dimethyl-6-ethynyl-d2-thiochromane and ethyl 6-chloro-[1',2'-13C2]-nicotinate.
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Proposed Synthetic Pathway
The overall synthetic scheme is depicted below. The strategy focuses on a late-stage

Sonogashira coupling to combine the two isotopically labeled fragments.

Synthesis of Labeled Thiochromane Fragment

Synthesis of Labeled Nicotinate Fragment

Final Sonogashira Coupling

3,3-Dimethylallyl-d2-bromide
S-(3-Methyl-d2-but-2-en-1-yl)(4-bromophenyl)sulfane

K2CO3, Acetone

4-Bromothiophenol

6-Bromo-4,4-dimethyl-d2-thiochromane

PPA, Heat 4,4-Dimethyl-6-((trimethylsilyl)ethynyl)-d2-thiochromanePd(PPh3)4, CuI, TEA

Trimethylsilylacetylene

4,4-Dimethyl-6-ethynyl-d2-thiochromane
K2CO3, MeOH

[1,2-13C2]-Acetylene Ethyl Propiolate-13C2

1. n-BuLi
2. Ethyl chloroformate

Ethyl 6-chloro-[5,6-13C2]-nicotinate

Diels-Alder with
1-cyanovinyl acetate
& subsequent steps

4,4-Dimethyl-6-ethynyl-d2-thiochromane

Tazarotene-13C2,d2Pd(PPh3)2Cl2, CuI, TEA, THF

Ethyl 6-chloro-[5,6-13C2]-nicotinate

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Tazarotene-13C2,d2.

Experimental Protocols
2.2.1. Synthesis of 4,4-Dimethyl-6-ethynyl-d2-thiochromane
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Synthesis of 3,3-Dimethylallyl-d2-bromide: 3,3-Dimethylallyl alcohol is oxidized to 3,3-

dimethylacrolein, which then undergoes a Wittig reaction with a deuterated phosphonium

ylide (e.g., from CD3I) to introduce the deuterium labels. The resulting deuterated alcohol is

then converted to the bromide using PBr3.

Alkylation of 4-Bromothiophenol: 4-Bromothiophenol is reacted with 3,3-dimethylallyl-d2-

bromide in the presence of a base like potassium carbonate in acetone to yield S-(3-methyl-

d2-but-2-en-1-yl)(4-bromophenyl)sulfane.

Cyclization: The thioether is cyclized using polyphosphoric acid (PPA) with heating to form 6-

bromo-4,4-dimethyl-d2-thiochromane.

Sonogashira Coupling with Trimethylsilylacetylene: The bromo-thiochromane is coupled with

trimethylsilylacetylene using a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-

catalyst (CuI) in the presence of a base like triethylamine (TEA).

Deprotection: The trimethylsilyl group is removed using a mild base such as potassium

carbonate in methanol to yield the terminal alkyne, 4,4-dimethyl-6-ethynyl-d2-thiochromane.

2.2.2. Synthesis of Ethyl 6-chloro-[5,6-13C2]-nicotinate

Preparation of Ethyl Propiolate-13C2: [1,2-13C2]-Acetylene, which can be generated from

Ba13CO3 or 13C-labeled calcium carbide, is treated with n-butyllithium followed by ethyl

chloroformate to produce ethyl propiolate-13C2.

Diels-Alder Reaction and Aromatization: A plausible route involves a [4+2] cycloaddition

reaction of ethyl propiolate-13C2 with a suitable diene, followed by subsequent chemical

transformations to construct the chlorinated pyridine ring system. This is a complex multi-

step process that would be adapted from known pyridine synthesis methodologies.

2.2.3. Final Synthesis of Tazarotene-13C2,d2

Sonogashira Coupling: 4,4-Dimethyl-6-ethynyl-d2-thiochromane and ethyl 6-chloro-[5,6-

13C2]-nicotinate are coupled using a palladium catalyst such as

bis(triphenylphosphine)palladium(II) dichloride and a copper(I) iodide co-catalyst in a suitable

solvent like tetrahydrofuran (THF) with triethylamine as the base.
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Purification: The crude product is purified by column chromatography on silica gel to yield

Tazarotene-13C2,d2.

Characterization of Tazarotene-13C2,d2
The synthesized compound would be characterized using a combination of mass spectrometry

and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and the

location of the isotopic labels.

Quantitative Data Summary
Parameter Expected Value

Molecular Formula C21H19D2(13C)2NO2S

Monoisotopic Mass 355.14 g/mol

Purity (by HPLC) >98%

Isotopic Enrichment >98% for 13C and D

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Ion Calculated m/z Observed m/z

[M+H]+ 356.1486 Expected to be within 5 ppm

[M+Na]+ 378.1305 Expected to be within 5 ppm

The mass spectrum will show a molecular ion peak shifted by +4 mass units compared to the

unlabeled Tazarotene due to the two 13C and two deuterium atoms.

NMR Spectroscopy
NMR spectroscopy is used to confirm the positions of the isotopic labels.

3.3.1. 1H NMR Spectroscopy
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The 1H NMR spectrum is expected to be very similar to that of unlabeled Tazarotene, with the

key difference being the absence of the signal corresponding to the protons on the dimethyl

group of the thiochromane moiety, which have been replaced by deuterium.

3.3.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show two significantly enhanced signals for the two 13C-labeled

carbon atoms of the ethynyl group. These signals will appear as a doublet due to 13C-13C

coupling.

Carbon Position
Expected Chemical Shift
(δ, ppm)

Multiplicity

Ethynyl C (attached to

thiochromane)
~90-95 d, J ≈ 170 Hz

Ethynyl C (attached to

pyridine)
~85-90 d, J ≈ 170 Hz

3.3.3. 2H NMR Spectroscopy

A 2H NMR spectrum would show a signal corresponding to the deuterium atoms on the

dimethyl group of the thiochromane.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound.

Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
Acetonitrile and water with 0.1% formic acid

(gradient)

Flow Rate 1.0 mL/min

Detection UV at 340 nm

Expected Retention Time Similar to unlabeled Tazarotene
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Experimental Workflow and Signaling Pathways
Characterization Workflow
The following diagram illustrates the workflow for the characterization of the synthesized

Tazarotene-13C2,d2.

Synthesized Tazarotene-13C2,d2

Purity Assessment (HPLC) Identity & Isotopic Mass Confirmation (HRMS) Structural Confirmation & Label Position (NMR)

Characterized Tazarotene-13C2,d2 1H NMR 13C NMR 2H NMR

Click to download full resolution via product page

Caption: Workflow for the characterization of Tazarotene-13C2,d2.

Tazarotene is known to be a prodrug that is converted to its active form, tazarotenic acid, which

then binds to retinoic acid receptors (RARs).

Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and

characterization of Tazarotene-13C2,d2. The proposed synthetic route leverages established

organic chemistry reactions and provides a logical approach to introducing the required isotopic

labels. The outlined characterization methods and expected data provide a benchmark for

researchers and scientists involved in the development and use of isotopically labeled

compounds for drug metabolism and pharmacokinetic studies. The successful synthesis of

Tazarotene-13C2,d2 would provide a valuable tool for the accurate quantification of

Tazarotene in biological samples.

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of
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[https://www.benchchem.com/product/b15556826#synthesis-and-characterization-of-
tazarotene-13c2-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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